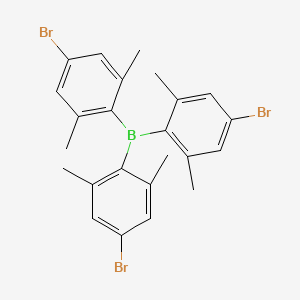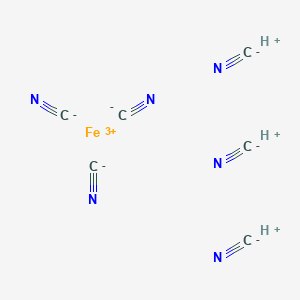
Trihydrogen hexa(cyano-C)ferrate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydrogen hexa(cyano-C)ferrate(3-) is an inorganic complex with the chemical formula H₃[Fe(CN)₆]. It is characterized by the presence of a ferrate ion coordinated with six cyanide ligands, forming an octahedral structure around the iron center. This compound is known for its strong oxidizing properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trihydrogen hexa(cyano-C)ferrate(3-) can be synthesized through the reaction of ferric chloride (FeCl₃) with potassium cyanide (KCN) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction is as follows: [ \text{FeCl}_3 + 6 \text{KCN} \rightarrow \text{K}_3[\text{Fe(CN)}_6] + 3 \text{KCl} ]
Industrial Production Methods
Industrial production of trihydrogen hexa(cyano-C)ferrate(3-) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trihydrogen hexa(cyano-C)ferrate(3-) undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, reacting with reducing agents to form iron cyanide.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state iron complexes.
Substitution: Cyanide ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with trihydrogen hexa(cyano-C)ferrate(3-) include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
Major products formed from these reactions include various iron cyanide complexes and substituted ferrate compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trihydrogen hexa(cyano-C)ferrate(3-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in biochemical assays and studies involving metal ion interactions and enzyme activities.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems and as an imaging agent.
Industry: Utilized in electroplating, pigment production, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of trihydrogen hexa(cyano-C)ferrate(3-) involves its ability to act as an oxidizing agent. The ferrate ion can accept electrons from reducing agents, leading to the formation of iron cyanide and other products. The molecular targets and pathways involved in its reactions depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium ferricyanide (K₃[Fe(CN)₆]): Similar in structure but differs in the cation and specific applications.
Sodium ferricyanide (Na₃[Fe(CN)₆]): Another similar compound with sodium as the cation.
Prussian blue (Fe₄[Fe(CN)₆]₃): A well-known iron cyanide complex used as a pigment and in medical applications.
Uniqueness
Propriétés
Numéro CAS |
17126-46-4 |
|---|---|
Formule moléculaire |
C6H3FeN6 |
Poids moléculaire |
214.97 g/mol |
Nom IUPAC |
hydron;iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+3/p+3 |
Clé InChI |
YAGKRVSRTSUGEY-UHFFFAOYSA-Q |
SMILES canonique |
[H+].[H+].[H+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



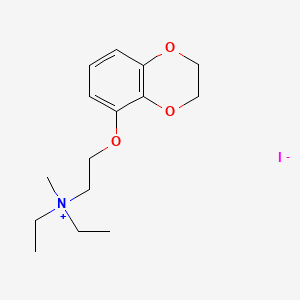
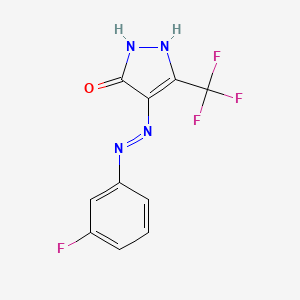


![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)
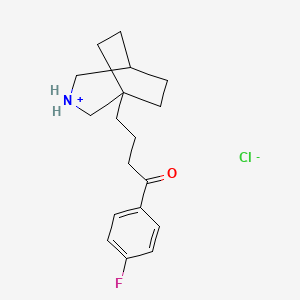
![Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide](/img/structure/B15341868.png)


